molecular formula C10H13ClNOPS B13745718 (2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione CAS No. 28080-20-8

(2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione

Cat. No.: B13745718
CAS No.: 28080-20-8
M. Wt: 261.71 g/mol
InChI Key: AYEYHZBPPMGEKL-PWZJLYFZSA-N
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Description

(2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione is a chiral organophosphorus compound. It is known for its unique structure, which includes a five-membered ring containing phosphorus, nitrogen, and sulfur atoms. This compound is often used as a derivatizing reagent in the determination of enantiomeric purities of alcohols and amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione typically involves the reaction of chlorophosphine with an appropriate amine and thiol. One common method includes the nucleophilic substitution reactions of the compound with substituted anilines and pyridines in acetonitrile at low temperatures .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with anilines can yield substituted oxazaphospholidine derivatives, while oxidation can produce sulfoxides or sulfones.

Scientific Research Applications

(2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of (2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione involves its ability to act as a nucleophile or electrophile in various chemical reactions. The phosphorus atom in the compound can form strong bonds with nucleophiles, while the sulfur atom can participate in oxidation-reduction reactions. These properties enable the compound to interact with various molecular targets and pathways, facilitating its use in chemical synthesis and research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R,4R,5S)-2-Chloro-3,4-dimethyl-5-phenyl-1,3,2lambda~5~-oxazaphospholidine-2-thione is unique due to its chiral nature and the presence of a five-membered ring containing phosphorus, nitrogen, and sulfur atoms. This structure imparts specific reactivity and selectivity in chemical reactions, making it valuable in various research and industrial applications.

Properties

CAS No.

28080-20-8

Molecular Formula

C10H13ClNOPS

Molecular Weight

261.71 g/mol

IUPAC Name

(2R,4R,5S)-2-chloro-3,4-dimethyl-5-phenyl-2-sulfanylidene-1,3,2λ5-oxazaphospholidine

InChI

InChI=1S/C10H13ClNOPS/c1-8-10(9-6-4-3-5-7-9)13-14(11,15)12(8)2/h3-8,10H,1-2H3/t8-,10-,14+/m1/s1

InChI Key

AYEYHZBPPMGEKL-PWZJLYFZSA-N

Isomeric SMILES

C[C@@H]1[C@@H](O[P@@](=S)(N1C)Cl)C2=CC=CC=C2

Canonical SMILES

CC1C(OP(=S)(N1C)Cl)C2=CC=CC=C2

Origin of Product

United States

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